3-Heptanoyl-5-methyloxolan-2-one
Description
3-Heptanoyl-5-methyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a heptanoyl group (C₇H₁₃CO-) at position 3 and a methyl group (-CH₃) at position 5 of the lactone ring. The heptanoyl substituent introduces significant lipophilicity, while the methyl group at position 5 enhances steric stability.
Properties
CAS No. |
105705-08-6 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-heptanoyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-11(13)10-8-9(2)15-12(10)14/h9-10H,3-8H2,1-2H3 |
InChI Key |
IEBPCZCIVGXTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1CC(OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-5-methyloxolan-2-one typically involves the reaction of heptanoic acid with 5-methyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Heptanoyl-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
3-Heptanoyl-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Heptanoyl-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its structural features allow it to participate in non-covalent interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted oxolan-2-one derivatives exhibit diverse physicochemical and functional properties depending on substituent type, position, and chain length. Below is a comparative analysis of 3-Heptanoyl-5-methyloxolan-2-one and related compounds from the literature:
Structural and Physicochemical Comparison
*Note: Data for this compound are inferred from structural analogs.
Research Findings and Functional Insights
Lipophilicity and Solubility: The heptanoyl group in this compound likely confers higher lipophilicity compared to 5-(hydroxymethyl)-5-methyloxolan-2-one (hydrophilic due to -CH₂OH) and 5-methoxy-5-methyloxolan-2-one (moderate polarity) . The hexyl chain in 5-hexyl-5-methyloxolan-2-one () suggests compatibility with non-polar solvents, a trait shared with the heptanoyl analog .
Reactivity and Stability: Acylated lactones (e.g., heptanoyl derivatives) are prone to hydrolysis under acidic or enzymatic conditions, whereas methoxy or methyl groups (as in ) enhance hydrolytic stability . Aromatic amino substituents () may enable participation in Schiff base formation or coordination chemistry, unlike aliphatic acyl/methyl groups .
Potential Applications: Long-chain acylated lactones (e.g., heptanoyl or hexyl derivatives) are candidates for flavor compounds or plasticizers due to their volatility and compatibility with polymers . Hydroxymethyl-substituted lactones () could serve as intermediates in biodegradable polymer synthesis .
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